molecular formula C17H13FN2O2 B15062787 Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

Cat. No.: B15062787
M. Wt: 296.29 g/mol
InChI Key: USFVGFGGCFPCNO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the naphthyridine core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-fluorobenzoylacetate: Shares the fluorophenyl group but differs in the core structure.

    1-Ethynyl-4-fluorobenzene: Contains a fluorophenyl group with an ethynyl substituent.

    Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the naphthyridine core.

Uniqueness

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is unique due to its naphthyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C17H13FN2O2/c1-2-22-17(21)15-9-14(11-3-5-12(18)6-4-11)13-7-8-19-10-16(13)20-15/h3-10H,2H2,1H3

InChI Key

USFVGFGGCFPCNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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